Cas no 61285-69-6 ((E)-2,6,8-Trimethyl-5-nonen-4-one)

(E)-2,6,8-Trimethyl-5-nonen-4-one 化学的及び物理的性質
名前と識別子
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- 5-Nonen-4-one, 2,6,8-trimethyl-, (E)-
- 2,6,8-trimethylnon-5-en-4-one
- 5-Nonen-4-one, 2,6,8-trimethyl-, (E)- (9CI)
- Tetradecane Related Compound 7
- (E)?-2,?6,?8-?Trimethyl-5-?nonen-?4-?one
- (E)-2,6,8-Trimethyl-5-nonen-4-one
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- インチ: 1S/C12H22O/c1-9(2)6-11(5)8-12(13)7-10(3)4/h8-10H,6-7H2,1-5H3/b11-8+
- InChIKey: LQDBBNKHEUWCGE-DHZHZOJOSA-N
- SMILES: CC(C)CC(=O)/C=C(\C)/CC(C)C
計算された属性
- 精确分子量: 182.16716
じっけんとくせい
- PSA: 17.07
(E)-2,6,8-Trimethyl-5-nonen-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T358935-250mg |
(E)-2,6,8-Trimethyl-5-nonen-4-one |
61285-69-6 | 250mg |
675.00 | 2021-07-16 | ||
TRC | T358935-500mg |
(E)-2,6,8-Trimethyl-5-nonen-4-one |
61285-69-6 | 500mg |
1200.00 | 2021-07-16 | ||
TRC | T358935-50mg |
(E)-2,6,8-Trimethyl-5-nonen-4-one |
61285-69-6 | 50mg |
150.00 | 2021-07-16 |
(E)-2,6,8-Trimethyl-5-nonen-4-one 関連文献
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
(E)-2,6,8-Trimethyl-5-nonen-4-oneに関する追加情報
Introduction to 5-Nonen-4-one, 2,6,8-trimethyl-, (E)- (CAS No. 61285-69-6)
5-Nonen-4-one, 2,6,8-trimethyl-, (E)-, identified by its Chemical Abstracts Service (CAS) number 61285-69-6, is a significant organic compound that has garnered attention in the field of chemical and pharmaceutical research. This compound belongs to the class of ketones with a unique structural configuration that makes it a valuable intermediate in synthetic chemistry and potential candidate for various biochemical applications. The presence of multiple methyl groups and the specific geometric arrangement of the double bond contribute to its distinct chemical properties and reactivity, which are explored in detail in this article.
The molecular structure of 5-Nonen-4-one, 2,6,8-trimethyl-, (E)- consists of a nonene backbone with three methyl substituents positioned at the 2nd, 6th, and 8th carbon atoms. The (E) configuration indicates the spatial orientation of the double bond between the first and second carbon atoms, which influences its electronic distribution and interaction with other molecules. This structural feature is particularly relevant in understanding its role as a precursor in the synthesis of more complex molecules.
In recent years, there has been growing interest in exploring the applications of 5-Nonen-4-one, 2,6,8-trimethyl-, (E)- in pharmaceutical research. Its unique chemical profile suggests potential utility as a building block for natural product synthesis and drug development. For instance, researchers have been investigating its role in constructing terpenoid-like scaffolds, which are prevalent in many bioactive compounds found in plants and microorganisms. The compound's ability to undergo various chemical transformations, such as oxidation and reduction reactions, makes it a versatile tool for synthetic chemists.
One of the most compelling aspects of 5-Nonen-4-one, 2,6,8-trimethyl-, (E)- is its potential application in the synthesis of bioactive molecules with therapeutic properties. Studies have demonstrated its utility in creating derivatives that exhibit antimicrobial and anti-inflammatory effects. These findings are particularly intriguing given the increasing demand for novel compounds that can address emerging infectious diseases and chronic inflammatory conditions. The compound's structural flexibility allows for modifications that can fine-tune its biological activity, making it a promising candidate for further development.
The synthesis of 5-Nonen-4-one, 2,6,8-trimethyl-, (E)- has also been optimized through various catalytic processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to produce this compound. For example, transition metal-catalyzed reactions have been employed to achieve high yields with minimal byproducts. These innovations not only enhance the practicality of using 5-Nonen-4-one, 2,6,8-trimethyl-, (E)- in research but also align with global efforts to promote sustainable chemistry practices.
In addition to its synthetic applications, 5-Nonen-4-one, 2,6,8-trimethyl-, (E)- has been studied for its potential role in material science. Its unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices. Researchers are exploring how its molecular structure can be leveraged to improve the performance of organic semiconductors and light-emitting diodes (OLEDs). These applications highlight the broad utility of this compound beyond traditional pharmaceuticals.
The biological activity of 5-Nonen-4-one, 2,6,8-trimethyl-, (E)- has also been examined in detail. Preliminary studies suggest that it may interact with specific biological targets due to its aromatic-like properties and ability to engage in hydrogen bonding interactions. This has led to investigations into its potential as an enzyme inhibitor or modulator of signaling pathways. While further research is needed to fully elucidate its mechanisms of action, these findings underscore its significance as a bioactive molecule.
Future directions for research on 5-Nonen-4-one, 2,6,8-trimethyl-, (E)- include exploring its role in drug discovery programs and developing novel synthetic strategies for complex molecules. The compound's versatility as an intermediate makes it an attractive starting point for creating libraries of diverse compounds for high-throughput screening. Additionally,its potential applications in green chemistry initiatives align with the broader goal of developing sustainable solutions in pharmaceutical manufacturing.
In conclusion,5 Nonen -4 -one, 2, 6, 8 -trimethyl -, ( E ) - is a multifaceted compound with significant implications across multiple scientific disciplines。 Its unique structural features, coupled with its reactivity, make it a valuable asset for synthetic chemists, pharmacologists, and materials scientists alike。 As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation。
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